molecular formula C21H29N3.HNO3<br>C21H30N4O3 B14659655 Ethyl auramine nitrate CAS No. 43130-12-7

Ethyl auramine nitrate

Cat. No.: B14659655
CAS No.: 43130-12-7
M. Wt: 386.5 g/mol
InChI Key: WNBXUYFVFDUMAU-UHFFFAOYSA-N
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Description

Ethyl auramine nitrate is a chemical compound that belongs to the class of auramine dyes. Auramine dyes are known for their bright yellow color and are commonly used in various industrial applications, including dyeing textiles and paper. This compound, in particular, is a derivative of auramine with specific properties that make it useful in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl auramine nitrate typically involves the reaction of auramine base with ethyl nitrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Auramine base} + \text{Ethyl nitrate} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl auramine nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Ethyl auramine nitrate has several applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in staining techniques for microscopy, particularly in the visualization of certain cellular components.

    Medicine: Investigated for potential therapeutic applications, including its use as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments for textiles, paper, and other materials.

Mechanism of Action

The mechanism of action of ethyl auramine nitrate involves its interaction with specific molecular targets. In biological systems, it can bind to cellular components, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving its interaction with proteins and nucleic acids, resulting in various biological outcomes.

Comparison with Similar Compounds

Ethyl auramine nitrate can be compared with other similar compounds, such as:

    Auramine O: A closely related compound with similar dyeing properties but different chemical structure.

    Ethyl auramine chloride: Another derivative of auramine with distinct properties and applications.

    Michler’s ketone: An intermediate used in the synthesis of auramine derivatives, including this compound.

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and applications compared to other auramine derivatives. Its ability to undergo various chemical reactions and its utility in scientific research and industrial processes highlight its significance.

Properties

CAS No.

43130-12-7

Molecular Formula

C21H29N3.HNO3
C21H30N4O3

Molecular Weight

386.5 g/mol

IUPAC Name

4-[4-(diethylamino)benzenecarboximidoyl]-N,N-diethylaniline;nitric acid

InChI

InChI=1S/C21H29N3.HNO3/c1-5-23(6-2)19-13-9-17(10-14-19)21(22)18-11-15-20(16-12-18)24(7-3)8-4;2-1(3)4/h9-16,22H,5-8H2,1-4H3;(H,2,3,4)

InChI Key

WNBXUYFVFDUMAU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(CC)CC.[N+](=O)(O)[O-]

Origin of Product

United States

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